O-Benzyl-D-serine
Description
O-Benzyl-D-serine (CAS: 10433-52-0) is a chiral amino acid derivative where the hydroxyl group of D-serine is substituted with a benzyl ether moiety. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol . This compound is widely used in peptide synthesis, pharmaceutical intermediates, and biochemical studies due to its protective benzyl group, which enhances stability and modulates interactions with biological targets .
Structurally, the benzyl group at the β-position of D-serine introduces steric bulk and hydrophobicity, altering its physicochemical and receptor-binding properties compared to unmodified serine . Its synthesis typically involves sodium hydride-mediated benzylation of Boc-D-serine under mild conditions to preserve stereochemical integrity .
Properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146394 | |
| Record name | O-Benzyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-52-0 | |
| Record name | O-(Phenylmethyl)-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10433-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-D-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-D-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Substrate Preparation
L-Serine is benzylated at the hydroxyl group using benzyl chloride in a basic medium. The resulting O-benzyl-L-serine serves as the substrate for enzymatic conversion.
Stereoinversion via LAAD and D-Aminotransferase
A two-enzyme system—L-amino acid deaminase (LAAD) and D-aminotransferase—converts O-benzyl-L-serine to the D-form. LAAD oxidizes the L-enantiomer to an α-keto acid, which is subsequently aminated by D-aminotransferase using a D-amino acid donor (e.g., D-alanine). This method achieves enantiomeric excess (ee) >99% and yields up to 90%.
Reaction Conditions:
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Enzymes: LAAD from Proteus myxofaciens, D-aminotransferase variant from Bacillus sp. YM-1
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pH: 7.5–8.0
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Temperature: 30–37°C
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Cofactor: Pyridoxal-5'-phosphate (PLP)
Advantages:
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High enantioselectivity.
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Environmentally friendly, avoiding harsh reagents.
Limitations:
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Requires optimization for serine derivatives.
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Enzyme cost and stability challenges.
Solid-Phase Peptide Synthesis (SPPS)
While primarily used for peptide assembly, SPPS can generate this compound as a protected building block. The Fmoc/t-Bu strategy is commonly employed:
Resin Loading
Wang resin is functionalized with Fmoc-D-serine-O-benzyl, prepared via prior benzylation of Fmoc-D-serine. Coupling agents like HBTU/HOBt facilitate attachment to the resin.
Cleavage and Purification
After chain elongation, the peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the product while retaining the benzyl group. Reverse-phase HPLC isolates this compound with >95% purity.
Reaction Conditions:
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Coupling agent: HBTU/HOBt
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Cleavage reagent: TFA/water (95:5)
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Yield: 60–75%
Advantages:
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Integrates with automated peptide synthesis.
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Minimizes racemization.
Limitations:
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High cost for small-scale synthesis.
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Requires specialized equipment.
Continuous Flow Synthesis with Triphosgene
A microreactor-based approach enhances safety and efficiency in generating reactive intermediates like chloroformates:
Chloroformate Formation
N-Boc-D-serine and triphosgene react in dichloromethane (DCM) within a T-shaped mixer at 20°C. The resulting chloroformate intermediate is immediately quenched with benzyl alcohol, yielding this compound’s protected form.
Deprotection
The Boc group is removed using HCl in dioxane, followed by neutralization and extraction.
Reaction Conditions:
Advantages:
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Rapid reaction kinetics.
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Reduces phosgene exposure risks.
Limitations:
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Requires precise flow control.
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Limited scalability without specialized reactors.
Comparison of Synthetic Methods
The table below evaluates key parameters of the four methods:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 70–85 | >99 | High | Moderate |
| Enzymatic | 80–90 | >99 | Medium | High |
| SPPS | 60–75 | >99 | Low | Low |
| Continuous Flow | 80–90 | >99 | Medium | Moderate |
Key Findings:
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Alkylation remains the most scalable method but requires hazardous reagents.
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Enzymatic synthesis offers superior sustainability but faces biocatalyst stability issues.
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Continuous flow balances safety and efficiency, ideal for pilot-scale production.
Chemical Reactions Analysis
Types of Reactions: O-Benzyl-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various benzyl-substituted derivatives
Scientific Research Applications
O-Benzyl-D-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of O-Benzyl-D-serine involves its interaction with various molecular targets. One key pathway is its role as a modulator of N-methyl-D-aspartate (NMDA) receptors in the brain. By binding to these receptors, it influences synaptic plasticity and neurotransmission. Additionally, it can be transported into astrocytes via alanine serine cysteine transporters, affecting the extracellular concentration of D-serine and subsequently modulating NMDA receptor activity .
Comparison with Similar Compounds
O-Benzyl-L-serine
- Structural Differences : The L-enantiomer of O-Benzyl-serine shares identical functional groups but differs in stereochemistry at the α-carbon.
Thermodynamic Properties :
Compound ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol) O-Benzyl-D-serine -10.57 -8.90 1.70 O-Benzyl-L-serine -10.50 -9.20 1.30 Both isomers exhibit similar Gibbs free energy (ΔG) for β-cyclodextrin complexation, but the L-form shows slightly lower entropy (TΔS), suggesting tighter binding .
- Applications : The D-form is preferred in peptide synthesis for chiral specificity, while the L-form is less common due to metabolic instability in biological systems .
D-Serine
O-Benzyl-D-tyrosine
- Structural Modifications: Replaces serine’s hydroxymethyl group with a benzyl-protected phenolic hydroxyl group (tyrosine derivative).
Thermodynamic Behavior :
Compound ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol) This compound -10.57 -8.90 1.70 O-Benzyl-D-tyrosine -11.01 -7.79 3.20 The tyrosine derivative exhibits higher entropy-driven binding, likely due to increased conformational flexibility from the aromatic side chain .
- Applications : Used in glycopeptide antibiotics and receptor studies, where bulkier aromatic groups improve target affinity .
O-Methyl-D-serine
- Substituent Effects : The methyl ether group is smaller and less hydrophobic than benzyl, reducing steric hindrance and lipid solubility.
Cost Comparison :
Compound Price (1g) Supplier This compound 1,800 INR Avra O-Methyl-D-serine 2,500 INR Avra The benzyl derivative is more cost-effective for large-scale synthesis despite higher molecular weight .
Key Research Findings
- Receptor Interactions : Molecular modeling suggests the benzyl group in this compound forms π-π interactions with hT1R3, enhancing sweetness receptor activation compared to smaller substituents .
- Stability : The benzyl ether protects against enzymatic degradation, making it superior to unprotected serine in prolonged biological assays .
- Synthetic Efficiency : Sodium hydride-mediated benzylation achieves >85% yield under optimized conditions, outperforming enzymatic resolution methods that waste the L-isomer .
Biological Activity
O-Benzyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system, particularly as a co-agonist at the NMDA (N-Methyl-D-aspartate) receptor. This compound has garnered attention due to its potential therapeutic applications, especially in neuropsychiatric disorders such as schizophrenia and its involvement in synaptic plasticity.
This compound exhibits its biological activity primarily through modulation of NMDA receptor function. As a D-serine analog, it competes with D-serine for binding to the NMDA receptor, influencing synaptic transmission and plasticity. The transport mechanisms for D-serine into astrocytes are mediated by alanine-serine-cysteine (ASC) transporters, which are inhibited by this compound, thereby affecting the extracellular levels of D-serine and its availability for NMDA receptor activation .
In Vivo Studies
Research indicates that this compound significantly reduces currents associated with D-serine transport in astrocytes. In experiments involving hippocampal astrocytes, application of 10 mM this compound resulted in an 84.4% reduction in I DS (D-serine-induced current), highlighting its potent inhibitory effects on D-serine uptake .
Table 1: Effects of this compound on D-Serine Transport
| Condition | Control Current (pA) | Current with this compound (pA) | Percentage Reduction |
|---|---|---|---|
| Hippocampal Astrocytes | -22.4 ± 1.3 | -3.5 ± 0.4 | 84.4% |
| Cortical Astrocytes | -20.1 ± 0.8 | -6.7 ± 1.0 | 66.7% |
| Cerebellar Bergmann Glia | -17.0 ± 2.6 | -1.3 ± 1.3 | 92.4% |
Case Studies
- Schizophrenia Research : Clinical studies have explored the role of D-serine and its analogs, including this compound, as potential treatments for schizophrenia. Elevated levels of D-serine have been correlated with improved symptoms in patients when used in conjunction with antipsychotic medications .
- Neurodegenerative Models : Animal models have demonstrated that modulation of D-serine levels can influence neurodegenerative processes, suggesting that this compound may have protective effects against synaptic loss and cognitive decline .
Pharmacological Profile
This compound's pharmacological profile is characterized by its ability to inhibit D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-serine. This inhibition can lead to increased levels of D-serine in the brain, potentially enhancing NMDA receptor activity and improving synaptic function.
Table 2: Pharmacological Effects of this compound
| Pharmacological Effect | Mechanism | Potential Application |
|---|---|---|
| NMDA Receptor Modulation | Competitive inhibition of D-serine binding | Treatment of schizophrenia |
| Inhibition of DAAO | Increased availability of D-serine | Neuroprotection in degenerative diseases |
| Enhancement of Synaptic Plasticity | Increased NMDA receptor activation | Cognitive enhancement |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for O-Benzyl-D-serine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : this compound is synthesized via selective benzylation of the hydroxyl group in D-serine. Benzyl chloride or benzyl bromide in alkaline conditions (e.g., NaOH/DMF) is commonly used to introduce the benzyl protecting group. The reaction requires strict temperature control (0–5°C) to minimize racemization. Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiomeric purity .
Q. How can researchers characterize this compound’s physicochemical properties, and what key parameters should be prioritized?
- Methodological Answer : Key characterization techniques include:
- NMR spectroscopy : Confirm structure via H and C NMR, focusing on the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the α-proton (δ 3.8–4.2 ppm) .
- Mass spectrometry : Validate molecular weight (195.215 g/mol) via ESI-MS or MALDI-TOF.
- Melting point : Documented range (e.g., 180–185°C) to assess purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous waste services, adhering to EPA and institutional guidelines .
Advanced Research Questions
Q. How does this compound interact with β-cyclodextrin, and what thermodynamic parameters govern these host-guest complexes?
- Methodological Answer : Isothermal titration calorimetry (ITC) reveals a 1:1 binding stoichiometry with β-cyclodextrin. Thermodynamic parameters from studies show:
- ΔG = −10.57 kJ/mol (computational) vs. −9.67 kJ/mol (experimental).
- ΔH = −8.90 kJ/mol (computational) vs. −9.46 kJ/mol (experimental).
Discrepancies arise from solvation effects and force field limitations in simulations. Validate via NMR titration and molecular docking .
Q. What strategies resolve contradictions in reported enantioselectivity data for this compound in asymmetric catalysis?
- Methodological Answer : Contradictions often stem from solvent polarity or catalyst choice. For example:
- Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, enhancing stereocontrol.
- Chiral catalysts like BINOL-derived phosphoric acids improve ee (enantiomeric excess) by 15–20%.
Replicate experiments under inert atmospheres (N) to exclude oxidation side reactions .
Q. How can computational models predict this compound’s behavior in peptide synthesis, and what are their limitations?
- Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict activation energies for benzyl deprotection. However, they underestimate steric hindrance in solid-phase peptide synthesis (SPPS). Pair computational results with empirical data from Fmoc/t-Bu strategies and LC-MS monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
